Lactate Salt Solubility: Enabling Parenteral Formulation of a Practically Insoluble Parent Compound
Amrinone base (C₁₀H₉N₃O, MW 187.20) is practically insoluble in water (<0.1 mg/mL), slightly soluble in methanol, and very slightly soluble in ethanol [REFS‑1]. Conversion to the lactate salt yields a water‑soluble species suitable for intravenous injection at concentrations of 5 mg/mL (as base equivalent). This solubility differential is not a property shared by all PDE3 inhibitors; for example, milrinone is formulated as the lactate salt directly for injection without requiring a separate salt‑solubilization step. For procurement, amrinone lactate represents a defined stoichiometric entity distinct from the free base, and substitution with amrinone base will fail to yield a pharmaceutically acceptable parenteral solution [REFS‑2].
| Evidence Dimension | Aqueous solubility (enabling intravenous formulation) |
|---|---|
| Target Compound Data | Amrinone base: practically insoluble in water; dissolves in lactic acid. Amrinone lactate: water‑soluble, formulated at 5 mg/mL for injection. |
| Comparator Or Baseline | Amrinone free base: practically insoluble in water; cannot be directly injected. |
| Quantified Difference | Qualitative: base is insoluble; lactate salt is freely soluble for IV use. |
| Conditions | Pharmacopoeial solubility classification (Chinese Pharmacopoeia); commercial injection formulation specifications. |
Why This Matters
Procurement of the correct salt form (lactate) is a prerequisite for parenteral administration; ordering the free base will yield unusable material.
- [1] Lingkang Medical Information Platform. Amrinone Pharmacopoeia Monograph. Available at: http://lingkangyy.org.cn/index.php/Home/Index/yaodianDetail/d_id/568.html View Source
